2-(3-((4-fluorobenzyl)sulfonyl)-1H-indol-1-yl)-N-(4-methoxyphenyl)acetamide
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Overview
Description
2-{3-[(4-FLUOROPHENYL)METHANESULFONYL]-1H-INDOL-1-YL}-N-(4-METHOXYPHENYL)ACETAMIDE is a complex organic compound that features a combination of indole, sulfonyl, and acetamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[(4-FLUOROPHENYL)METHANESULFONYL]-1H-INDOL-1-YL}-N-(4-METHOXYPHENYL)ACETAMIDE typically involves multiple steps, starting with the preparation of the indole core, followed by the introduction of the sulfonyl and acetamide groups. Common synthetic routes include:
Formation of the Indole Core: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Sulfonyl Group: The indole derivative is then reacted with 4-fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine to introduce the sulfonyl group.
Acetamide Formation: Finally, the compound is reacted with 4-methoxyaniline and acetic anhydride to form the acetamide group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-{3-[(4-FLUOROPHENYL)METHANESULFONYL]-1H-INDOL-1-YL}-N-(4-METHOXYPHENYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, using reagents such as sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or hydrogen gas with a palladium catalyst.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
2-{3-[(4-FLUOROPHENYL)METHANESULFONYL]-1H-INDOL-1-YL}-N-(4-METHOXYPHENYL)ACETAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{3-[(4-FLUOROPHENYL)METHANESULFONYL]-1H-INDOL-1-YL}-N-(4-METHOXYPHENYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression.
Comparison with Similar Compounds
Similar Compounds
(4-FLUORO-PHENYL)-METHANESULFONYL CHLORIDE: A related compound with a similar sulfonyl group but different functional groups.
4-FLUOROPHENYL 4-METHOXYPHENYL SULFONE: Another related compound with both fluorophenyl and methoxyphenyl groups.
Uniqueness
2-{3-[(4-FLUOROPHENYL)METHANESULFONYL]-1H-INDOL-1-YL}-N-(4-METHOXYPHENYL)ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C24H21FN2O4S |
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Molecular Weight |
452.5 g/mol |
IUPAC Name |
2-[3-[(4-fluorophenyl)methylsulfonyl]indol-1-yl]-N-(4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C24H21FN2O4S/c1-31-20-12-10-19(11-13-20)26-24(28)15-27-14-23(21-4-2-3-5-22(21)27)32(29,30)16-17-6-8-18(25)9-7-17/h2-14H,15-16H2,1H3,(H,26,28) |
InChI Key |
LBCZHBFTTNVNAL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC4=CC=C(C=C4)F |
Origin of Product |
United States |
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